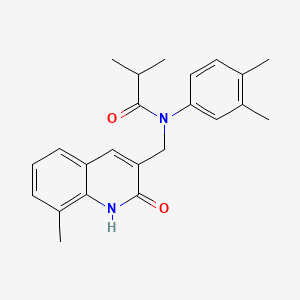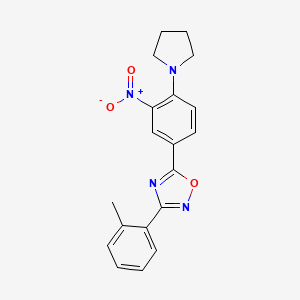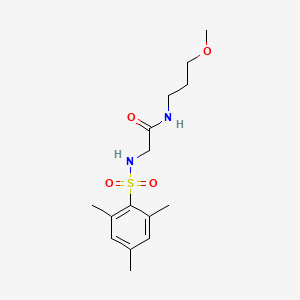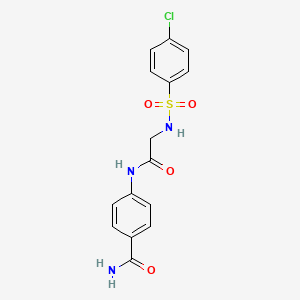
4-(2-(4-chlorophenylsulfonamido)acetamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(4-chlorophenylsulfonamido)acetamido)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CBS-1117 and has been synthesized through various methods. The purpose of
作用机制
The mechanism of action of 4-(2-(4-chlorophenylsulfonamido)acetamido)benzamide involves the inhibition of the activity of the enzyme carbonic anhydrase IX (CAIX). This enzyme is overexpressed in various cancer cells and plays a crucial role in the growth and survival of these cells. By inhibiting the activity of CAIX, this compound can effectively inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of other carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption.
实验室实验的优点和局限性
One of the significant advantages of using 4-(2-(4-chlorophenylsulfonamido)acetamido)benzamide in lab experiments is its high specificity for CAIX. This compound has been found to be highly selective for CAIX, which makes it an ideal tool for studying the role of this enzyme in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
未来方向
There are various future directions associated with the study of 4-(2-(4-chlorophenylsulfonamido)acetamido)benzamide. One of the significant areas of research is the development of more potent and selective inhibitors of CAIX. Another future direction is the study of the role of CAIX in various pathological processes, including cancer, osteoporosis, and neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized through various methods and has been found to be an efficient inhibitor of cancer cell growth. Its mechanism of action involves the inhibition of the activity of CAIX, and it has various biochemical and physiological effects. While this compound has advantages for lab experiments, it also has limitations that require careful handling and monitoring. There are various future directions associated with the study of this compound, including the development of more potent and selective inhibitors of CAIX and the study of its role in various pathological processes.
合成方法
The synthesis of 4-(2-(4-chlorophenylsulfonamido)acetamido)benzamide involves the reaction of 4-chlorobenzenesulfonamide with N-(2-aminoethyl)acetamide followed by the reaction of the resulting product with benzoyl chloride. This method has been reported in various literature sources and has been found to be efficient in producing high yields of the compound.
科学研究应用
4-(2-(4-chlorophenylsulfonamido)acetamido)benzamide has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as an inhibitor of cancer cell growth. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
4-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c16-11-3-7-13(8-4-11)24(22,23)18-9-14(20)19-12-5-1-10(2-6-12)15(17)21/h1-8,18H,9H2,(H2,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHWTJZOPVRPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7704169.png)
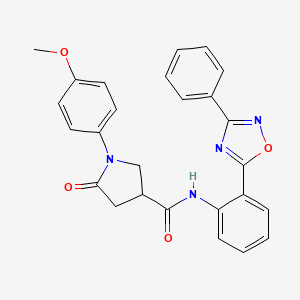
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704186.png)
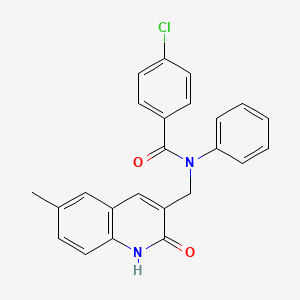
![4-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7704195.png)
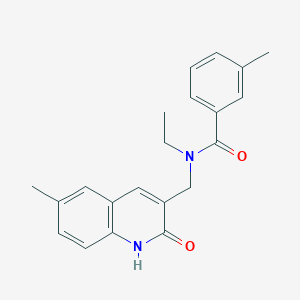
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7704212.png)
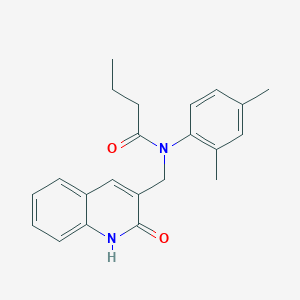
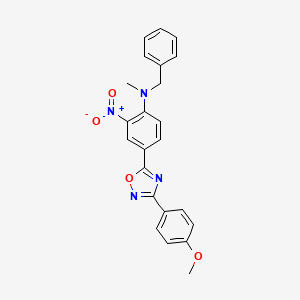
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704239.png)
